8-Prenyl大豆黄素

描述

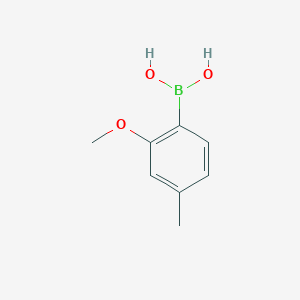

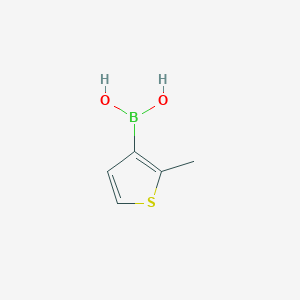

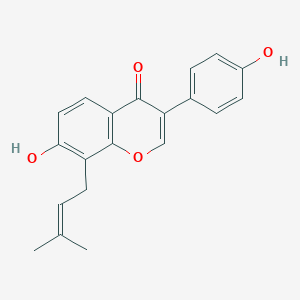

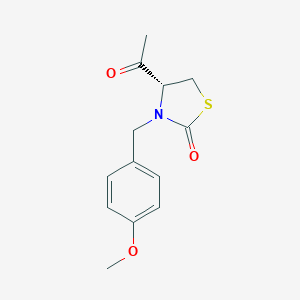

8-Prenyl大豆苷是一种天然存在的异黄酮类化合物,特别是7-羟基异黄酮,其特征在于在大豆苷分子第8位存在一个异戊烯基。该化合物存在于多种植物中,包括苦豆树和Glycine max(大豆)。它以其多种生物活性而闻名,包括抗氧化、抗炎和细胞毒活性 .

科学研究应用

8-Prenyl大豆苷在科学研究中有着广泛的应用:

化学: 用作合成其他生物活性化合物的先驱。

生物学: 研究其在植物代谢中的作用及其对各种生物途径的影响。

医学: 研究其潜在的治疗效果,包括抗癌、抗炎和骨保护特性。

工业: 用于开发天然抗氧化剂和防腐剂

作用机制

8-Prenyl大豆苷的作用机制涉及它与各种分子靶标和途径的相互作用:

抗氧化活性: 它通过捐赠氢原子或电子来清除自由基并抑制氧化应激。

抗炎活性: 它通过抑制促炎细胞因子和酶的产生来调节炎症途径。

细胞毒活性: 它通过激活半胱氨酸蛋白酶和破坏线粒体功能来诱导癌细胞凋亡.

生化分析

Biochemical Properties

The biochemical properties of 8-Prenyldaidzein are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for prenyltransferases (PTs), which are enzymes that catalyze the prenylation reaction, enhancing the lipophilicity, structural diversity, bioactivity, and bioavailability of flavonoids .

Cellular Effects

8-Prenyldaidzein has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress osteoclast activity . It also has been shown to inhibit the proliferation of breast cancer cells .

Molecular Mechanism

It is known that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the availability of 8-Prenyldaidzein is limited by inefficient prenyltransferases (PTs) and inadequate substrate precursor levels in microbial chassis .

Metabolic Pathways

8-Prenyldaidzein is involved in the shikimate-acetate and isoprenoid pathways . The prenylation reaction is a crucial coupling process of these two major metabolic pathways .

准备方法

合成路线和反应条件: 8-Prenyl大豆苷的合成通常涉及大豆苷的异戊烯化。一种常见的方法包括在极性非质子溶剂(如二甲基甲酰胺)中,使用异戊烯基溴在碳酸钾等碱存在下进行反应。反应在回流条件下进行,以促进取代反应,从而导致8-Prenyl大豆苷的形成 .

工业生产方法: 8-Prenyl大豆苷的工业生产可以通过生物技术方法实现,例如使用工程改造的微生物。例如,酿酒酵母可以进行基因改造以表达异戊烯基转移酶,这些酶催化大豆苷的异戊烯化。这种方法为生产8-Prenyl大豆苷提供了一种可持续且可扩展的方法 .

化学反应分析

反应类型: 8-Prenyl大豆苷会发生各种化学反应,包括:

氧化: 它可以被氧化成醌或其他氧化衍生物。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 异戊烯基可以进行亲电取代反应。

常用试剂和条件:

氧化: 在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂。

还原: 使用钯碳或其他金属催化剂进行催化加氢。

取代: 在碱存在下使用卤素或磺酰氯等亲电试剂。

主要产物:

氧化: 形成醌或羟基化衍生物。

还原: 形成二氢-8-Prenyl大豆苷。

取代: 形成卤代或磺化衍生物

相似化合物的比较

8-Prenyl大豆苷可以与其他异戊烯化异黄酮类化合物进行比较,例如:

狼尾草酮: 结构相似,但多了一个羟基。

derrone: 异戊烯基的位置不同。

Gancaonin M: 包含一个额外的甲氧基。

2,3-脱氢kievitone: 缺少异戊烯基,但有额外的羟基。

独特性: 8-Prenyl大豆苷因其在第8位的特异性异戊烯化而具有独特性,与其他异黄酮类化合物相比,它赋予了独特的生物活性 and 化学反应性 .

属性

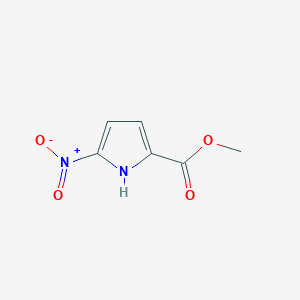

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKCBBHHFITUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antioxidant properties of 8-Prenyldaidzein and how does its structure contribute to this activity?

A1: 8-Prenyldaidzein demonstrates antioxidant activity primarily through its ability to scavenge free radicals. [] The presence of the prenyl group at the 8-position of the daidzein molecule plays a crucial role in this activity. Specifically, the CH bond of the prenyl substituent is identified as the most thermodynamically favorable site for trapping free radicals in both gas phase and lipid-rich environments. [] This suggests that 8-Prenyldaidzein could be particularly effective as an antioxidant in lipid-rich areas of the body.

Q2: Has 8-Prenyldaidzein been isolated from any plant sources, and if so, which ones?

A2: Yes, 8-Prenyldaidzein has been successfully isolated from several plant species. Research indicates its presence in Erythrina indica [], Erythrina fusca [, ], and Bituminaria morisiana. [] These findings suggest that 8-Prenyldaidzein could be a potential bioactive compound of interest for future studies exploring its potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)